Parasin I is a 19-amino acid cationic antimicrobial peptide (AMP) originally isolated from the epithelial mucosal layer of the catfish, Parasilurus asotus. It is derived from the N-terminus of histone H2A and is a key component of the fish's innate immune response to injury. Characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its primary procurement-relevant attributes are its high potency compared to benchmark peptides and its lack of significant hemolytic activity against mammalian red blood cells, making it a valuable tool where microbial inhibition is required without confounding host cell toxicity.
While multiple antimicrobial peptides are derived from histone H2A, such as the buforins, they are not functionally equivalent, making direct substitution problematic. Parasin I exerts its antimicrobial effect primarily through rapid permeabilization of the microbial cell membrane, a mechanism confirmed through membrane disruption assays. In contrast, the closely related peptide buforin II kills microorganisms by entering the cell without significant membrane lysis and binding to intracellular nucleic acids. This fundamental mechanistic difference means a buyer studying membrane kinetics cannot substitute with an intracellular-acting peptide like buforin II. Furthermore, its significantly higher potency compared to common benchmarks like magainin 2 means that substituting with a less potent peptide would require substantial concentration adjustments and could fail to replicate established assay results.
Across multiple studies, Parasin I has demonstrated significantly higher antimicrobial potency than magainin 2, a widely used benchmark peptide from Xenopus laevis. In its original characterization, Parasin I was found to be approximately 12 to 100 times more potent against a broad spectrum of microorganisms. This allows for the use of lower effective concentrations in vitro, reducing potential off-target effects and lowering the cost per assay.
| Evidence Dimension | Antimicrobial Potency (Relative) |
| Target Compound Data | 12x to 100x higher potency |
| Comparator Or Baseline | Magainin 2 |
| Quantified Difference | 12- to 100-fold increase in potency |
| Conditions | In vitro antimicrobial activity assays against a wide spectrum of microorganisms. |
This superior potency allows researchers to achieve robust microbial inhibition at lower concentrations, increasing assay sensitivity and cost-effectiveness.
A critical differentiator for Parasin I is its high selectivity for microbial cells over mammalian cells. The original characterization and subsequent reviews consistently report that Parasin I exhibits no significant hemolytic activity against human red blood cells, even at concentrations well above its effective antimicrobial dose. This is a significant advantage over many other antimicrobial peptides which can display undesirable lytic activity towards host cells, complicating data interpretation.
| Evidence Dimension | Hemolytic Activity |
| Target Compound Data | No significant hemolytic activity reported |
| Comparator Or Baseline | Many other antimicrobial peptides which exhibit dose-dependent hemolysis |
| Quantified Difference | Qualitatively high therapeutic index (high antimicrobial activity, low host cell toxicity) |
| Conditions | In vitro hemolysis assay with human red blood cells. |
The lack of hemolysis ensures that observed effects in co-culture or in vitro toxicity models are due to antimicrobial action, not confounding host cell damage, improving data reliability.
Structure-activity relationship studies demonstrate that the precise sequence of Parasin I is critical for its function, making the use of high-purity, full-length peptide essential for reproducible results. Deletion of the single lysine residue at the N-terminus [Pa(2-19)] results in a complete loss of antimicrobial activity due to impaired membrane-binding capacity. While progressive C-terminal deletions can slightly increase activity up to a point [Pa(1-15)], further truncation [Pa(1-14)] leads to a near-total loss of both activity and the α-helical structure necessary for membrane permeabilization. This evidence argues against the use of crude mixtures or poorly characterized analogs, as minor variations can eliminate biological function.
| Evidence Dimension | Antimicrobial Activity (MIC) |
| Target Compound Data | Active (MIC 1-4 µg/ml for active analogs) |
| Comparator Or Baseline | N-terminally deleted [Pa(2-19)] or C-terminally truncated [Pa(1-14)] analogs |
| Quantified Difference | Complete or near-complete loss of antimicrobial activity upon specific deletions |
| Conditions | In vitro antimicrobial assays against various bacterial strains. |
This highlights the necessity of procuring sequence-verified, high-purity Parasin I to ensure experimental reproducibility and avoid failed experiments due to inactive peptide fragments.
Due to its significantly greater potency than benchmark peptides like magainin 2, Parasin I serves as an excellent positive control for establishing a strong inhibitory baseline in high-throughput screening of novel antimicrobial compounds.
The lack of hemolytic activity makes Parasin I the right choice for experiments involving microbial pathogens in the presence of mammalian cells, as it allows researchers to study antimicrobial effects without the confounding variable of host cell lysis.
As a peptide that acts directly on the cell membrane, Parasin I is a suitable model compound for studying the biophysical and structural determinants of membrane disruption, especially when comparing against peptides with different mechanisms, such as intracellular-acting buforins.
The demonstrated sensitivity of Parasin I's activity to specific terminal amino acid deletions makes it an ideal starting scaffold for SAR studies aiming to design novel peptides with modulated activity or stability.